molecular formula C18H22N2O2S B4704753 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE

1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE

Cat. No.: B4704753
M. Wt: 330.4 g/mol
InChI Key: LBAGUWXIDZAWFH-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a phenyl group and a 3-methylphenyl group

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-16-6-5-7-17(14-16)15-23(21,22)20-12-10-19(11-13-20)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGUWXIDZAWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE typically involves the reaction of 1-(3-methylphenyl)methanesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Chemical Reactions Analysis

1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The piperazine ring provides a scaffold that can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE
Reactant of Route 2
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